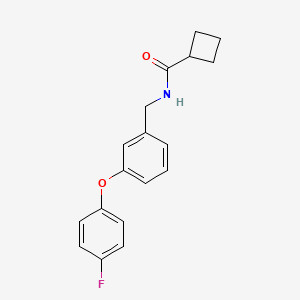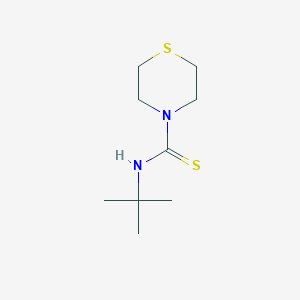![molecular formula C14H15F2N3O2 B2409740 N-cyclopropyl-2-[3-(3,4-difluorophenyl)-2-oxoimidazolidin-1-yl]acetamide CAS No. 1257548-05-2](/img/structure/B2409740.png)
N-cyclopropyl-2-[3-(3,4-difluorophenyl)-2-oxoimidazolidin-1-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclopropyl-2-[3-(3,4-difluorophenyl)-2-oxoimidazolidin-1-yl]acetamide is a synthetic organic compound with a complex structure It features a cyclopropyl group, a difluorophenyl group, and an oxoimidazolidinyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-2-[3-(3,4-difluorophenyl)-2-oxoimidazolidin-1-yl]acetamide typically involves multiple steps. One common route starts with the preparation of the cyclopropylamine derivative, followed by the introduction of the difluorophenyl group through a nucleophilic substitution reaction. The final step involves the formation of the oxoimidazolidinyl ring under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-2-[3-(3,4-difluorophenyl)-2-oxoimidazolidin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The difluorophenyl group can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols.
Scientific Research Applications
N-cyclopropyl-2-[3-(3,4-difluorophenyl)-2-oxoimidazolidin-1-yl]acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including enzyme inhibition or receptor binding.
Medicine: Research may explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-cyclopropyl-2-[3-(3,4-difluorophenyl)-2-oxoimidazolidin-1-yl]acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to specific biological effects. The pathways involved can include signal transduction, gene expression, or metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
- N-cyclopropyl-2-(3-(3,4-difluorophenyl)amino)acetamide
- N-cyclopropyl-2-(3-(3,4-difluorophenyl)amino)propanamide
Uniqueness
N-cyclopropyl-2-[3-(3,4-difluorophenyl)-2-oxoimidazolidin-1-yl]acetamide is unique due to its specific structural features, such as the oxoimidazolidinyl ring, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
N-cyclopropyl-2-[3-(3,4-difluorophenyl)-2-oxoimidazolidin-1-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F2N3O2/c15-11-4-3-10(7-12(11)16)19-6-5-18(14(19)21)8-13(20)17-9-1-2-9/h3-4,7,9H,1-2,5-6,8H2,(H,17,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRROPRIFSXIDEY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)CN2CCN(C2=O)C3=CC(=C(C=C3)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F2N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[(5Z)-5-[(2,4-dichlorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B2409657.png)

![[5-(1,1-Difluoroethyl)-1,2-oxazol-3-yl]methanamine;hydrochloride](/img/structure/B2409661.png)
![N,N-dimethyl-4-[4-(4-nitrophenyl)piperazine-1-carbothioyl]aniline](/img/structure/B2409663.png)
![2-Chloro-N-[2-(1-methylpyrrolo[2,3-b]pyridin-3-yl)ethyl]acetamide](/img/structure/B2409664.png)

![5-Oxaspiro[3.5]nonan-8-ol](/img/structure/B2409667.png)

![N-(3-chloro-4-methoxyphenyl)-1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2409669.png)
![2-[1-(2-Chlorophenyl)cyclobutyl]acetic acid](/img/structure/B2409670.png)
![2-(2-(4-((5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)methyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2409672.png)

![N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2409675.png)
![(1S,2R,5R,6R)-3-Azatricyclo[4.2.1.02,5]nonane-3-carboxamide](/img/structure/B2409680.png)
